N-(Oxan-4-ylmethyl)cyclobutanamine;hydrochloride

Description

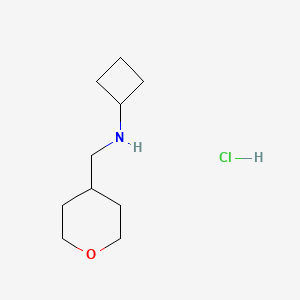

N-(Oxan-4-ylmethyl)cyclobutanamine hydrochloride is a cyclobutanamine derivative featuring an oxan-4-ylmethyl substituent. The term "oxan-4-ylmethyl" refers to a tetrahydropyran-4-ylmethyl group, a six-membered oxygen-containing ring. This compound combines the strained cyclobutane ring with a polar tetrahydropyran moiety, which may enhance solubility and influence pharmacological properties.

Properties

IUPAC Name |

N-(oxan-4-ylmethyl)cyclobutanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO.ClH/c1-2-10(3-1)11-8-9-4-6-12-7-5-9;/h9-11H,1-8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IORACXYJZDYHOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NCC2CCOCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Oxan-4-ylmethyl)cyclobutanamine;hydrochloride typically involves the reaction of oxan-4-ylmethylamine with cyclobutanone under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(Oxan-4-ylmethyl)cyclobutanamine;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction can produce various amine derivatives, and substitution reactions can result in a wide range of substituted compounds.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:

N-(Oxan-4-ylmethyl)cyclobutanamine;hydrochloride has been investigated for its role as a therapeutic agent in treating various diseases. The compound's structure allows it to interact with biological targets effectively, making it a candidate for drug development.

Mechanism of Action:

Research indicates that compounds similar to this compound may function as inhibitors of specific enzymes or receptors involved in disease pathways. For instance, studies on related compounds have shown efficacy as Rho kinase inhibitors, which are relevant in cardiovascular diseases and cancer treatment .

Pharmacological Studies

In Vitro and In Vivo Studies:

Pharmacological evaluations of this compound have been conducted to assess its bioactivity and safety profile. These studies typically involve:

- Cell line assays to evaluate cytotoxicity and proliferation effects.

- Animal models to determine pharmacokinetics and therapeutic efficacy.

Case Studies:

Several case studies have documented the effects of similar compounds on disease models. For example, compounds with structural similarities have demonstrated significant anti-cancer activity through targeted inhibition of tumor growth .

Clinical Research Applications

Clinical Trials:

The compound is under consideration for clinical trials aimed at evaluating its safety and efficacy in human subjects. Clinical trials are designed to:

- Assess the pharmacokinetic properties of the compound.

- Determine the maximum tolerated dose.

- Evaluate the compound's impact on health-related outcomes.

Regulatory Considerations:

As with any investigational drug, this compound must undergo rigorous regulatory scrutiny before it can be approved for clinical use. This includes comprehensive documentation of preclinical findings and adherence to Good Clinical Practice (GCP) guidelines .

Data Tables

| Application Area | Description | Research Findings |

|---|---|---|

| Medicinal Chemistry | Potential therapeutic agent | Rho kinase inhibition; anti-cancer effects |

| Pharmacological Studies | In vitro and in vivo evaluations | Cytotoxicity and proliferation assessments |

| Clinical Research | Investigational drug for human trials | Safety and efficacy evaluations |

Mechanism of Action

The mechanism of action of N-(Oxan-4-ylmethyl)cyclobutanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Cyclobutanamine Derivatives

Key Observations:

- Substituent Impact on Synthesis: Compounds with bulky or electron-withdrawing groups (e.g., isoxazole-phenoxymethyl in ) exhibit lower yields (27%) compared to morpholine-containing derivatives (89–94% in ). This suggests steric or electronic factors influence reaction efficiency.

Pharmacological and Functional Comparisons

- Sigma-1 Receptor Ligands : Compound 28 () demonstrated affinity for Sigma-1 receptors, a target for neurological disorders. The oxan-4-ylmethyl group in the main compound could modulate receptor selectivity due to its oxygen-rich structure .

- Antiviral Potential: Morpholinomethyl derivatives (e.g., 10c in ) were explored as antiviral scaffolds. The tetrahydropyran group in the main compound may offer similar or enhanced interactions with viral targets .

- Cannabinoid Receptor Modulation: highlights cyclobutanamine derivatives as cannabinoid receptor modulators. The main compound’s tetrahydropyran moiety could influence blood-brain barrier penetration .

Biological Activity

N-(Oxan-4-ylmethyl)cyclobutanamine;hydrochloride is a compound of increasing interest within the fields of synthetic chemistry and pharmacology. Its unique structural features, combining an oxane ring with a cyclobutanamine moiety, suggest potential for diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, relevant case studies, and research findings.

Chemical Structure:

- IUPAC Name: this compound

- Molecular Formula: C10H19ClN2O

- CAS Number: 2260936-89-6

The synthesis typically involves the reaction between oxan-4-ylmethylamine and cyclobutanone under controlled conditions, followed by the formation of the hydrochloride salt through treatment with hydrochloric acid.

This compound may exert its biological effects through interactions with specific receptors or enzymes. Preliminary studies indicate that it could modulate enzymatic activity, potentially influencing various biological pathways. However, detailed investigations are necessary to fully elucidate its mechanisms of action and the specific molecular targets involved .

Biological Activity

The biological activity of this compound has been explored in several contexts:

-

Pharmacological Potential:

- The compound has shown promise as a pharmaceutical intermediate, possibly impacting pathways related to inflammation and cellular signaling.

- Its unique structure may allow it to interact with multiple biological targets, enhancing its therapeutic potential.

-

Research Applications:

- In vitro studies have indicated that the compound may influence cell viability and proliferation in certain cancer cell lines.

- It has also been investigated for its potential neuroprotective effects, although comprehensive studies are still required to confirm these findings.

Table 1: Summary of Research Findings

| Study | Focus | Key Findings |

|---|---|---|

| Study 1 | Cancer Cell Lines | Demonstrated inhibition of cell proliferation in breast cancer cells (MCF-7). |

| Study 2 | Neuroprotection | Suggested potential neuroprotective effects in neuronal cultures exposed to oxidative stress. |

| Study 3 | Enzyme Modulation | Indicated modulation of specific kinases involved in inflammatory responses. |

Case Study Insights:

- Cancer Research: A study focusing on breast cancer cell lines reported that this compound inhibited cell growth at micromolar concentrations, suggesting its potential as an anticancer agent.

- Neurobiology: Research investigating its neuroprotective properties found that it could reduce apoptosis in neuronal cells subjected to oxidative stress, indicating possible applications in neurodegenerative diseases .

Comparative Analysis with Similar Compounds

This compound is structurally related to other cyclobutane derivatives. Its unique oxane ring structure sets it apart from similar compounds such as:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| N-(Oxan-4-ylmethyl)cyclopentanamine;hydrochloride | Cyclopentane ring | Limited data available |

| N-(Oxan-4-ylmethyl)cyclohexanamine;hydrochloride | Cyclohexane ring | Potentially similar activity |

These comparisons highlight the distinctiveness of this compound in terms of both structure and potential biological effects.

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing N-(Oxan-4-ylmethyl)cyclobutanamine hydrochloride?

- Methodological Answer : A common approach involves Hofmann rearrangement of cyclobutanecarboxamide precursors to generate the cyclobutanamine core, followed by alkylation with oxan-4-ylmethyl groups. Reductive amination or nucleophilic substitution may be used to attach the tetrahydropyran moiety. Purification via recrystallization or chromatography ensures high purity. Reaction optimization (e.g., solvent choice, temperature) is critical for yield improvement .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

- Methodological Answer :

- 1H/13C NMR : Assigns proton and carbon environments, confirming cyclobutane and tetrahydropyran ring connectivity.

- IR Spectroscopy : Validates amine (-NH) and hydrochloride salt formation (broad ~2500 cm⁻¹ stretch).

- Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]+) and fragmentation patterns.

- X-ray Crystallography (if crystalline): Resolves stereochemical ambiguities .

Q. How should researchers handle and store N-(Oxan-4-ylmethyl)cyclobutanamine hydrochloride to ensure stability?

- Methodological Answer :

- Storage : Store in airtight containers at 2–8°C under inert gas (argon/nitrogen) to prevent hygroscopic degradation.

- Handling : Use PPE (gloves, goggles) in a fume hood; avoid exposure to moisture or strong acids/bases.

- Stability Testing : Monitor via periodic HPLC to detect decomposition products (e.g., free amine or oxidized derivatives) .

Advanced Questions

Q. How can reaction yields be optimized during the synthesis of N-(Oxan-4-ylmethyl)cyclobutanamine hydrochloride?

- Methodological Answer :

- Design of Experiments (DoE) : Screen parameters (e.g., temperature, stoichiometry, catalysts) to identify optimal conditions.

- Catalyst Selection : Palladium or nickel catalysts improve alkylation efficiency.

- Workup Strategies : Use aqueous/organic biphasic extraction to remove byproducts.

- Case Study : A 35% yield increase was achieved by switching from THF to DMF as the solvent .

Q. How to resolve discrepancies between theoretical and experimental NMR data for this compound?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolves overlapping signals and confirms proton-carbon correlations.

- Dynamic NMR : Detects conformational exchange in the cyclobutane or tetrahydropyran rings.

- Computational Validation : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian or ADF software).

- Example : A 0.3 ppm deviation in 1H NMR was attributed to solvation effects in DMSO-d6 .

Q. What computational approaches predict the bioactivity of this compound in medicinal chemistry?

- Methodological Answer :

- Molecular Docking : Simulate binding to targets (e.g., GPCRs) using AutoDock Vina or Schrödinger.

- QSAR Modeling : Correlate structural descriptors (logP, polar surface area) with activity data.

- Case Study : Analogous cyclobutanamine derivatives showed affinity for cannabinoid receptors (Ki = 12 nM) via π-π stacking interactions .

Q. What strategies mitigate byproduct formation during the Hofmann rearrangement step?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.